molecular formula C8H9BrFNO2 B13049520 (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenolhcl

(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenolhcl

Cat. No.: B13049520
M. Wt: 250.06 g/mol
InChI Key: AQWIEFSGDGJBHG-ZCFIWIBFSA-N
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Description

(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is a chemical compound with a complex structure that includes amino, hydroxyethyl, bromo, and fluorophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride typically involves multiple steps, starting from simpler precursor compounds. The synthetic route may include:

    Bromination: Introduction of a bromine atom into the phenol ring.

    Fluorination: Introduction of a fluorine atom into the phenol ring.

    Aminoethylation: Introduction of an aminoethyl group.

    Hydrochloride Formation: Conversion to the hydrochloride salt form.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the amino group to an amine.

    Substitution: Replacement of the bromo or fluoro groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted phenols.

Scientific Research Applications

(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
  • (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
  • (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile

Uniqueness

(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromo and fluoro substituents, along with the amino and hydroxyethyl groups, makes it distinct from other similar compounds.

Properties

Molecular Formula

C8H9BrFNO2

Molecular Weight

250.06 g/mol

IUPAC Name

6-[(1S)-1-amino-2-hydroxyethyl]-3-bromo-2-fluorophenol

InChI

InChI=1S/C8H9BrFNO2/c9-5-2-1-4(6(11)3-12)8(13)7(5)10/h1-2,6,12-13H,3,11H2/t6-/m1/s1

InChI Key

AQWIEFSGDGJBHG-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@@H](CO)N)O)F)Br

Canonical SMILES

C1=CC(=C(C(=C1C(CO)N)O)F)Br

Origin of Product

United States

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